REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH3:6][C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][N:10]=[C:9]([C:16]#N)[CH:8]=1.[CH2:18]([OH:20])[CH3:19]>>[CH3:6][C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][N:10]=[C:9]([C:16]([O:20][CH2:18][CH3:19])=[O:2])[CH:8]=1
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Name
|
|
Quantity
|
768 mL
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
62.4 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1[N+](=O)[O-])C#N
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with cooling
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Type
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CUSTOM
|
Details
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(exothermic reaction!)
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Type
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ADDITION
|
Details
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After the addition
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Type
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TEMPERATURE
|
Details
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the solution was refluxed under nitrogen for 2 h
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
Part of the solvent (500 mL) was removed
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Type
|
CUSTOM
|
Details
|
at 30° C
|
Type
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ADDITION
|
Details
|
The remaining thick solution was poured onto ice (1 kg)
|
Type
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EXTRACTION
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Details
|
the mixture was extracted with ether (2×1 L) and multiple times with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
As the extraction
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Type
|
EXTRACTION
|
Details
|
was extracted
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC=C1[N+](=O)[O-])C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.4 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |